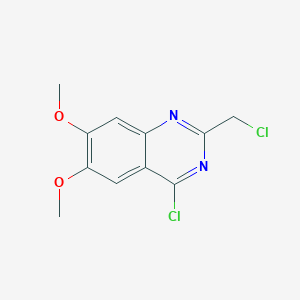

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Description

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNREQVLKZEOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647976 | |

| Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044768-40-2 | |

| Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Data Table

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Thionyl chloride, DMF, reflux | Formation of chlorinated intermediate |

| Azeotroping | Toluene | Removal of residual thionyl chloride |

| Purification | Dichloromethane, NaHCO₃ solution | Final product: White solid (98% yield) |

Alternative Method Using Dimethoxyphenyl Derivatives

Another approach involves dimethoxy-substituted benzene derivatives as starting materials:

Preparation of Dimethoxyphenyl Isocyanates

- Dissolve dimethoxyaniline in dichloroethane.

- Add triphosgene while maintaining temperatures below 10°C.

- Reflux for 3 hours to produce dimethoxyphenyl isocyanates.

Formation of Cyano Group Ureas

- React cyanamide with alkali lye at reduced temperatures (~3°C).

- Optimize reaction conditions to avoid oxidation and maximize yield.

-

- Use phosphorus pentachloride and POCl₃ in a mass ratio of 8:3:4.

- Maintain reaction temperatures (~30°C) for efficient chlorination.

Key Advantages

This method simplifies reaction steps, reduces accessory substances, and improves production efficiency by optimizing reaction conditions.

Method Starting from Dimethoxy Benzaldehyde

This method utilizes commercially available 3,4-dimethoxy benzaldehyde as the initial raw material:

-

- Oxidation using oxydol.

- Nitration with nitric acid.

- Reduction using iron powder and hydrochloric acid.

- Reaction with sodium cyanate followed by chlorination using phosphorus oxychloride.

-

- Ammoniation with ammonia liquor to form quinazoline derivatives.

- Purification processes to isolate the target compound.

Notes on Yield Optimization

The use of potassium permanganate as an oxidizing agent ensures high selectivity during intermediate formation.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Key Advantage |

|---|---|---|---|

| Thionyl Chloride + DMF | 98% | Moderate | High yield; simple purification steps |

| Dimethoxyphenyl Derivatives | High | Low | Simplified steps; reduced waste |

| Dimethoxy Benzaldehyde | Moderate | High | Commercial raw material availability |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting cancer and inflammatory diseases. For example:

- Antineoplastic Agents : The compound is utilized in synthesizing antitumor drugs such as Cabozantinib and Tivozanib, which are inhibitors of the MET and VEGFR2 tyrosine kinases, respectively. These drugs are pivotal in treating advanced renal cell carcinoma and other malignancies .

- Antihypertensive Medications : It is also involved in the synthesis of antihypertensive agents like Prazosin and Doxazosin, which are used to manage hypertension and benign prostatic hyperplasia .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is employed to formulate effective herbicides and pesticides. Its application helps enhance crop yields while minimizing environmental impact. The compound's ability to inhibit specific enzymes related to plant metabolism makes it a valuable asset in developing sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies focused on enzyme inhibition. By understanding how this compound interacts with various enzymes, scientists can gain insights into metabolic pathways and identify potential therapeutic targets for diseases such as cancer and diabetes .

Material Science

Synthesis of Novel Materials

The compound finds applications in material science, particularly in synthesizing polymers and coatings that exhibit improved durability and chemical resistance. These materials can be used in various industrial applications where enhanced performance is required .

Diagnostic Tools

Diagnostic Assays Development

This compound is explored for use in diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application facilitates early diagnosis and monitoring of disease progression, which is crucial for effective treatment strategies .

Data Summary Table

| Application Area | Specific Uses | Notable Compounds Developed |

|---|---|---|

| Pharmaceutical | Antineoplastic agents; antihypertensive medications | Cabozantinib, Tivozanib, Prazosin |

| Agricultural Chemistry | Herbicides and pesticides | Various agrochemical formulations |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Polymers and coatings | Durable industrial materials |

| Diagnostic Tools | Diagnostic assays for disease biomarkers | Early detection tests |

Case Studies

- Cabozantinib Development :

- Agrochemical Formulation :

- Enzyme Inhibition Research :

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The quinazoline core is a privileged scaffold in drug discovery. Key structural differences among analogs include substituent type (e.g., chloro, amino, anilino) and their positions, which critically influence biological activity and pharmacokinetics.

Table 1: Structural Comparison of Selected Quinazoline Derivatives

Kinase Inhibition

- VEGFR2 Inhibition: Compounds like VTI (4-([4’-chloro-2’-fluoro]phenylamino)-6,7-dimethoxyquinazoline) exhibit potent VEGFR2 inhibition due to the substituted anilino group at position 4, which enhances binding affinity . In contrast, the chloromethyl group in the target compound may reduce selectivity for VEGFR2 but increase reactivity for covalent binding or prodrug formation.

- JAK3 Inhibition: WHI-P131 (4-(4’-hydroxyphenylamino)-6,7-dimethoxyquinazoline) shows nanomolar JAK3 inhibition via hydrogen bonding with Asp-966. The hydroxyl group is critical for activity, whereas chloro or chloromethyl substituents (as in the target compound) likely diminish this interaction .

- EGFR Inhibition: 4-(3'-Bromoanilino)-6,7-dimethoxyquinazoline is a pan-erbB inhibitor, with bromine enhancing lipophilicity and target engagement . The target compound’s chloromethyl group may alter pharmacokinetics (e.g., half-life) due to increased metabolic susceptibility.

Antimicrobial Activity

6,7-Dimethoxyquinazoline derivatives with short alkylamine chains (e.g., N,N-dialkylamine) demonstrate broad-spectrum antimicrobial activity . The chloromethyl group in the target compound could enhance membrane permeability or act as a reactive handle for further derivatization.

Physicochemical Properties

- Melting Points: Amino derivatives (e.g., 4-Amino-2-chloro-6,7-dimethoxyquinazoline) have higher melting points (262–268°C) due to hydrogen bonding, whereas chloromethyl analogs may exhibit lower thermal stability .

Biological Activity

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities and therapeutic potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₃Cl₂N₁O₂

- Molecular Weight : 224.64 g/mol

- Log P : 2.3 to 2.53 (indicating good membrane permeability)

This compound primarily acts as an antagonist at the alpha-1 adrenergic receptor . This interaction leads to a cascade of biochemical events that influence vascular tone and blood pressure regulation by:

- Activation of Phospholipase C : This increases intracellular calcium levels.

- Protein Kinase C Activation : This further modulates smooth muscle contraction pathways.

Additionally, the compound exhibits interactions with cytochrome P450 enzymes, which are crucial for drug metabolism, affecting its pharmacokinetic profile.

Antihypertensive Effects

Research indicates that derivatives of this compound show promising antihypertensive properties . In studies involving renal hypertensive dogs, oral administration resulted in significant reductions in blood pressure (from 180/100 to lower levels) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Studies reveal that certain derivatives demonstrate potent effects against various bacterial strains, indicating potential applications in treating infections .

Anticancer Activity

Quinazoline derivatives, including this compound, have shown anticancer properties in vitro. For instance, they exhibit cytotoxic effects against several human cancer cell lines such as lung (A549) and colon (HCT116) carcinomas . The mechanism involves cell cycle arrest and apoptosis induction in sensitive cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and unique features of compounds structurally similar to this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 0.99 | Contains an amino group instead of chloromethyl |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 0.94 | Features a benzyloxy group enhancing lipophilicity |

| 4-Chloro-6,7-dimethoxyquinazolin-2-amine | 0.93 | Substituted amine provides different reactivity |

| 4-Chloro-6,7,8-trimethoxyquinazoline | 0.91 | Additional methoxy group alters biological activity |

Case Studies

- Antihypertensive Study : A study on renal hypertensive dogs demonstrated that doses effectively lowered blood pressure significantly when administered orally .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects on various cancer cell lines using MTT assays to determine IC50 values, showing significant anticancer potential .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline?

- Methodology : The compound is typically synthesized via condensation of anthranilic acid derivatives (e.g., methyl 4,5-dimethoxyanthranilate) with formamide or acetic acid formamidine under reflux (125–160°C), followed by chlorination using POCl₃ or SOCl₂ in the presence of catalytic DMF. The chloromethyl group is introduced via alkylation or nucleophilic substitution reactions with chloroacetonitrile or similar reagents under anhydrous conditions .

- Example : A reported procedure involves refluxing 2-amino-dimethyl aminobenzoic acid with formamidine in 2-methoxy ethanol, followed by chlorination with SOCl₂ to yield 4-chloro-6,7-dimethoxyquinazoline derivatives (93% yield) .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound?

- Data : While direct data for this compound is limited, structurally similar compounds (e.g., 4-Amino-2-chloro-6,7-dimethoxyquinazoline) exhibit a melting point of 262–268°C . Solubility is generally higher in polar aprotic solvents (e.g., DCM, chloroform) and lower in aqueous media due to hydrophobic quinazoline and methoxy groups .

Advanced Research Questions

Q. How can substitution reactions at the 4-chloro position be optimized for functionalization?

- Methodology : The 4-chloro group is highly reactive toward nucleophilic aromatic substitution (SNAr). Optimization involves:

- Base selection : Use NaH or K₂CO₃ to deprotonate nucleophiles (e.g., amines, phenols).

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Temperature : Reactions proceed efficiently at 80–120°C.

- Example : Substitution with 4-amino-3-chlorophenol in the presence of NaH yields quinazolinyl ether derivatives (used in anticancer agents) .

Q. How do researchers resolve contradictions in reported reaction yields for chlorination steps?

- Analysis : Discrepancies arise from variables such as:

- Chlorinating agent : POCl₃ vs. SOCl₂ (the latter may require longer reflux times but avoids phosphorus byproducts).

- Catalyst : DMF (1–5%) accelerates chlorination but may degrade thermally.

- Purity of intermediates : Impurities in the quinazoline precursor (e.g., unreacted formamide) reduce yields.

Q. What strategies are used to evaluate the biological activity of quinazoline derivatives?

- Methodology :

- In vitro assays : Enzyme inhibition (e.g., c-MET kinase) using fluorescence polarization or radiometric assays.

- Structural analogs : Compare activity with known derivatives (e.g., 4-anilinoquinazolines with anticancer activity) .

- SAR studies : Modify substituents (e.g., methoxy vs. chloroethoxy groups) to correlate structure with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.